molecular formula C7H8N4 B6203172 N-methylpyrazolo[1,5-a]pyrazin-4-amine CAS No. 1564702-91-5

N-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B6203172
CAS No.: 1564702-91-5
M. Wt: 148.2
InChI Key:
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Description

N-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with methylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

N-methylpyrazolo[1,5-a]pyrazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Properties

CAS No.

1564702-91-5

Molecular Formula

C7H8N4

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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